Synthesis of (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol: An In-depth Technical Guide
Synthesis of (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic protocols for obtaining enantiomerically pure (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol, a chiral amino alcohol with applications in asymmetric synthesis and as a precursor for pharmacologically active molecules. The primary route discussed involves the synthesis of the racemic trans-isomer followed by classical chiral resolution.
Core Synthetic Strategy: Ring Opening of Cyclohexene Oxide and Chiral Resolution
The most common and practical approach for the synthesis of (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol involves a two-step process:
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Synthesis of racemic trans-2-(Dimethylamino)cyclohexan-1-ol: This is achieved through the nucleophilic ring-opening of cyclohexene oxide with dimethylamine. This reaction typically yields the trans-isomer as the major product due to the backside attack of the amine on the epoxide ring.
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Chiral Resolution: The resulting racemic mixture of trans-2-(Dimethylamino)cyclohexan-1-ol is then separated into its individual enantiomers using a chiral resolving agent, such as a tartaric acid derivative. This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Experimental Protocols
Protocol 1: Synthesis of racemic trans-2-(Dimethylamino)cyclohexan-1-ol
This protocol is adapted from the synthesis of the analogous trans-2-(methylamino)cyclohexanol and is expected to provide the desired racemic product.
Reaction Scheme:
Caption: Synthesis of racemic trans-2-(Dimethylamino)cyclohexan-1-ol.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |
| Cyclohexene Oxide | 98.14 | 1.0 | 98.1 g (102 mL) |
| Dimethylamine (40% aq.) | 45.08 | 3.0 | 338 mL |
| Diethyl Ether | 74.12 | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
| Sodium Hydroxide (solid) | 40.00 | - | As needed |
Procedure:
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To a stirred aqueous solution of dimethylamine (40%), add cyclohexene oxide dropwise at a rate that maintains the reaction temperature below 50 °C. Cooling with an ice bath may be necessary.
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After the addition is complete, continue stirring the mixture at room temperature for 24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture in an ice bath and saturate it with solid sodium hydroxide to reduce the solubility of the product in the aqueous phase.
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Extract the product with diethyl ether (3 x 150 mL).
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Combine the organic extracts and dry over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation to obtain racemic trans-2-(Dimethylamino)cyclohexan-1-ol.
Expected Yield: While specific data for the dimethylamino derivative is not available in the provided search results, a similar synthesis of trans-2-(methylamino)cyclohexanol reports a yield of approximately 80%.
Protocol 2: Chiral Resolution of trans-2-(Dimethylamino)cyclohexan-1-ol
This protocol is a general procedure based on the successful resolution of similar amino alcohols.[1] The optimal resolving agent and solvent may require some empirical optimization. Di-p-toluoyl-L-tartaric acid is a promising candidate for the resolving agent.[1]
Logical Workflow for Chiral Resolution:
Caption: Workflow for the chiral resolution of trans-2-(Dimethylamino)cyclohexan-1-ol.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) |
| Racemic trans-2-(Dimethylamino)cyclohexan-1-ol | 157.25 |
| Di-p-toluoyl-L-tartaric acid | 386.35 |
| Methanol | 32.04 |
| Sodium Hydroxide Solution (e.g., 2M) | 40.00 |
| Diethyl Ether | 74.12 |
Procedure:
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Dissolve the racemic trans-2-(Dimethylamino)cyclohexan-1-ol in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating.
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In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., di-p-toluoyl-L-tartaric acid) in the same solvent, also with gentle heating.
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Combine the two solutions and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
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Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
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To liberate the free amino alcohol, suspend the diastereomeric salt in water and add a base (e.g., 2M NaOH solution) until the pH is basic.
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Extract the enantiomerically enriched amino alcohol with diethyl ether.
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Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
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The enantiomeric excess (ee) of the product should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent. The mother liquor, containing the other enantiomer, can be processed similarly to isolate the other enantiomer.
Alternative Synthetic Approach: N,N-Dimethylation of (1S,2S)-2-Aminocyclohexan-1-ol
An alternative route involves the N,N-dimethylation of commercially available or synthetically prepared (1S,2S)-2-aminocyclohexan-1-ol. This method avoids the need for chiral resolution if the starting material is enantiomerically pure.
Reaction Scheme:
Caption: Synthesis via N,N-dimethylation of (1S,2S)-2-aminocyclohexan-1-ol.
This transformation can be achieved using various methods, with the Eschweiler-Clarke reaction being a common and effective choice for the methylation of primary amines.
Quantitative Data Summary (Illustrative)
Since specific quantitative data for the target synthesis was not found in the initial search, the following table is illustrative of the type of data that should be recorded for these reactions.
| Step | Starting Material | Product | Yield (%) | Enantiomeric Excess (%) | Purity (%) |
| Protocol 1 | Cyclohexene Oxide | Racemic trans-2-(Dimethylamino)cyclohexan-1-ol | ~80 (est.) | N/A | >95 (distilled) |
| Protocol 2 (Single Crystallization) | Racemic trans-amino alcohol | (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol | 30-40 | >95 | >98 |
| Alternative: N,N-Dimethylation | (1S,2S)-2-Aminocyclohexan-1-ol | (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol | 85-95 | >99 (from pure starting material) | >98 |
Note: The yields and enantiomeric excess for the chiral resolution are highly dependent on the specific conditions and the number of recrystallization steps performed.
This guide provides a foundational framework for the synthesis of (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific needs.
